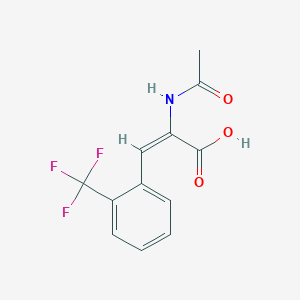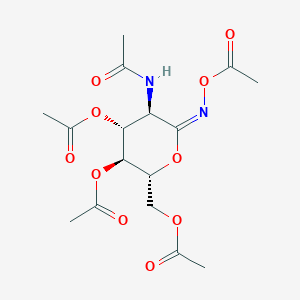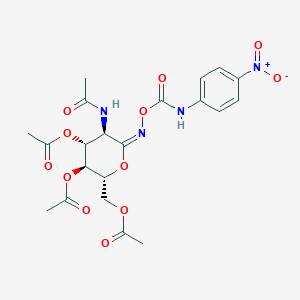
N,N,N',N'-Tetramethyl-L-cystine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetramethyl-L-cystine: is an organic compound that belongs to the class of disulfides It is derived from the amino acid cystine, where both amino groups are methylated
準備方法
Synthetic Routes and Reaction Conditions:
Methylation of L-cystine: The synthesis of N,N,N’,N’-Tetramethyl-L-cystine typically involves the methylation of L-cystine. This can be achieved by reacting L-cystine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure complete methylation of the amino groups.
Oxidation of N,N,N’,N’-Tetramethyl-L-cysteine: Another method involves the oxidation of N,N,N’,N’-Tetramethyl-L-cysteine using an oxidizing agent such as hydrogen peroxide or iodine. This process converts the thiol groups to disulfide bonds, forming N,N,N’,N’-Tetramethyl-L-cystine.
Industrial Production Methods: Industrial production of N,N,N’,N’-Tetramethyl-L-cystine may involve large-scale methylation and oxidation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: N,N,N’,N’-Tetramethyl-L-cystine can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced back to N,N,N’,N’-Tetramethyl-L-cysteine using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: N,N,N’,N’-Tetramethyl-L-cystine can participate in substitution reactions where the disulfide bond is cleaved and replaced with other functional groups. Thiol-disulfide exchange reactions are a common example.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, peracids; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Dithiothreitol, sodium borohydride; reactions are usually performed in aqueous solutions under mild conditions.
Substitution: Thiol-containing compounds; reactions can be carried out in various solvents depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: N,N,N’,N’-Tetramethyl-L-cysteine
Substitution: Various thiol-substituted derivatives
科学的研究の応用
Chemistry:
Catalysis: N,N,N’,N’-Tetramethyl-L-cystine can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Protein Folding: The compound is used in studies related to protein folding and disulfide bond formation.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes that interact with disulfide bonds.
Medicine:
Drug Development: N,N,N’,N’-Tetramethyl-L-cystine is explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity.
作用機序
The mechanism of action of N,N,N’,N’-Tetramethyl-L-cystine involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in the structural integrity and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein folding and activity.
類似化合物との比較
- N,N,N’,N’-Tetramethyl-L-tartramide
- N,N,N’,N’-Tetramethylethylenediamine
Comparison:
- N,N,N’,N’-Tetramethyl-L-cystine is unique due to its disulfide bond, which is not present in N,N,N’,N’-Tetramethyl-L-tartramide or N,N,N’,N’-Tetramethylethylenediamine. This disulfide bond imparts distinct chemical reactivity and biological activity.
- N,N,N’,N’-Tetramethyl-L-tartramide is primarily used in chiral catalysis and as a resolving agent, whereas N,N,N’,N’-Tetramethyl-L-cystine is more focused on applications involving disulfide bond interactions.
- N,N,N’,N’-Tetramethylethylenediamine is commonly used as a ligand in coordination chemistry and as a catalyst in polymerization reactions, highlighting its role in different chemical processes compared to N,N,N’,N’-Tetramethyl-L-cystine.
特性
IUPAC Name |
(2R)-3-[[(2R)-2-carboxy-2-(dimethylamino)ethyl]disulfanyl]-2-(dimethylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-11(2)7(9(13)14)5-17-18-6-8(10(15)16)12(3)4/h7-8H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICIRHDRDJOBID-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CSSCC(C(=O)O)N(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CSSC[C@@H](C(=O)O)N(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139652.png)






